molecular formula C14H16N4O3S B4094343 3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B4094343
M. Wt: 320.37 g/mol
InChI Key: KJJSJCVKBLPUCQ-UHFFFAOYSA-N
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Description

3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 3-nitrobenzoyl chloride with 5-pentan-2-yl-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. One known target is the bacterial lipoprotein signal peptidase (Lsp), an enzyme crucial for bacterial growth and survival. By inhibiting Lsp, the compound disrupts the processing of lipoproteins, leading to bacterial cell death . The nitro group and thiadiazole ring play essential roles in binding to the active site of the enzyme, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial agent, while the pentan-2-yl substituent provides additional hydrophobic interactions with target proteins .

Properties

IUPAC Name

3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-3-5-9(2)13-16-17-14(22-13)15-12(19)10-6-4-7-11(8-10)18(20)21/h4,6-9H,3,5H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJSJCVKBLPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 2
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3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 3
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 4
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 5
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Reactant of Route 6
3-nitro-N-(5-pentan-2-yl-1,3,4-thiadiazol-2-yl)benzamide

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